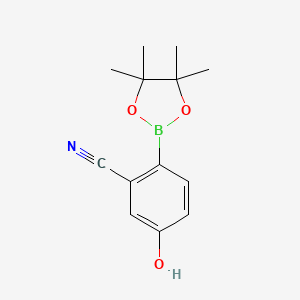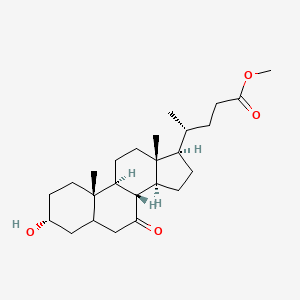
7-ketolithocholic Methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-ketolithocholic Methyl ester is a derivative of lithocholic acid, a bile acid. It is known for its role as a precursor in the synthesis of ursodeoxycholic acid, a compound with significant medicinal value. The molecular formula of this compound is C25H40O4, and it has a molecular weight of 404.59 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
7-ketolithocholic Methyl ester can be synthesized via the indirect electrooxidation of chenodeoxycholic acid. This process involves using a bromide ion medium (Br-/Br2) and specific conditions such as an anode material of PbO2/Ti, acetonitrile as the solvent, and a current density of 95.2–142.9 A/m² . The electrolysis time and initial concentration of chenodeoxycholic acid are also critical factors in optimizing the yield and efficiency of the reaction.
Industrial Production Methods
The industrial production of this compound typically follows the same synthetic route as described above. The process has been optimized to achieve high productivity and current efficiency, making it suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
7-ketolithocholic Methyl ester undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Reduction of the ketone group to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Typically involves oxidizing agents such as bromine or other halogens.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products
Ursodeoxycholic acid: Formed by the stereoselective reduction of this compound.
Chenodeoxycholic acid: Another product formed through specific reduction pathways.
Wissenschaftliche Forschungsanwendungen
7-ketolithocholic Methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other bile acids and related compounds.
Biology: Studied for its role in bile acid metabolism and its effects on various biological pathways.
Wirkmechanismus
The primary mechanism of action of 7-ketolithocholic Methyl ester involves its conversion to ursodeoxycholic acid. This conversion occurs through a stereoselective reduction process, where the ketone group at the 7-position is reduced to a hydroxyl group. The resulting ursodeoxycholic acid exerts its effects by modulating bile acid metabolism and interacting with specific molecular targets such as the farnesoid X receptor (FXR) and G-protein-coupled bile acid receptor 1 (TGR5) .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lithocholic acid: The parent compound from which 7-ketolithocholic Methyl ester is derived.
Chenodeoxycholic acid: Another bile acid that can be converted to this compound.
Ursodeoxycholic acid: The primary product formed from the reduction of this compound.
Uniqueness
This compound is unique due to its specific structure and its role as a key intermediate in the synthesis of ursodeoxycholic acid. Its ability to undergo stereoselective reduction makes it valuable in producing compounds with significant medicinal properties .
Eigenschaften
IUPAC Name |
methyl (4R)-4-[(3R,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H40O4/c1-15(5-8-22(28)29-4)18-6-7-19-23-20(10-12-25(18,19)3)24(2)11-9-17(26)13-16(24)14-21(23)27/h15-20,23,26H,5-14H2,1-4H3/t15-,16?,17-,18-,19+,20+,23+,24+,25-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNBYYFMYNRYPPC-QDKMMNGLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)OC)C1CCC2C1(CCC3C2C(=O)CC4C3(CCC(C4)O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(=O)CC4[C@@]3(CC[C@H](C4)O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H40O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[2-(4-Phenylmethoxyanilino)ethyl]isoindole-1,3-dione](/img/structure/B8062866.png)
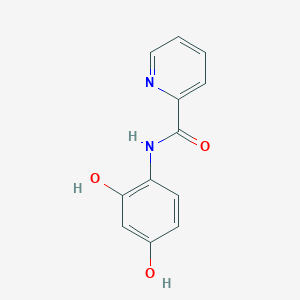
![N-[2-(4-Imidazolyl)ethyl]-5-bromo-2-chloropyrimidin-4-amine](/img/structure/B8062880.png)
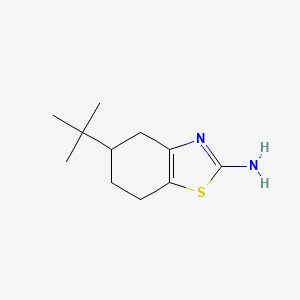
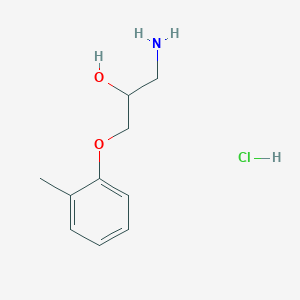
![Methyl 4-[(2-bromo-2-methylpropanoyl)amino]-3-hydroxybenzoate](/img/structure/B8062901.png)
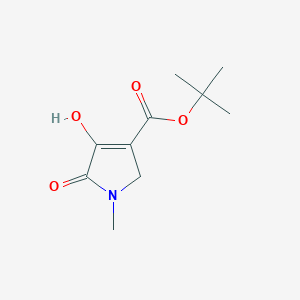
![(1R,9R,10S,12R,13S,14R,16S,18R)-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol](/img/structure/B8062912.png)
![2-[[5-Cyano-4-[4-methoxy-3-(4-methylpiperazin-1-yl)anilino]pyrimidin-2-yl]amino]benzamide](/img/structure/B8062914.png)
![(8R,9S,10S,13S,14S)-2-hydroxy-13-methyl-7,8,9,10,11,12,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B8062924.png)

![N-[(1S)-1-amino-1,2-diphenylethyl]-4-methylbenzenesulfonamide;chlororuthenium(1+);1-methyl-4-propan-2-ylbenzene](/img/structure/B8062941.png)
![4-(3-benzyl-4-{[5-(2-fluorophenyl)furan-2-yl]methylidene}-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid](/img/structure/B8062964.png)
